7-(4-chlorophenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Description
7-(4-Chlorophenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (hereafter referred to as the target compound) is a fused heterocyclic molecule comprising pyrazole, triazole, and pyrimidine rings. Its structure features a 4-chlorophenyl group at the 7-position and a phenyl group at the 3-position (Figure 1). This scaffold is part of the pyrazolo-triazolopyrimidine family, which has gained attention due to its diverse pharmacological properties, including kinase inhibition, anticancer activity, and neuroprotection .
The compound’s synthesis typically involves cyclization reactions, such as Dimroth rearrangements or condensation of hydrazine derivatives with orthoesters . Substituents on the phenyl rings significantly influence its biological activity; for instance, the 4-chlorophenyl group enhances lipophilicity and receptor binding affinity .
Properties
Molecular Formula |
C18H11ClN6 |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-5-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H11ClN6/c19-13-6-8-14(9-7-13)25-17-15(10-21-25)18-23-22-16(24(18)11-20-17)12-4-2-1-3-5-12/h1-11H |
InChI Key |
QEIZVNBZKMDECM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the oxidative cyclization using FeCl3 has been reported as an effective method . Another approach involves the use of one-pot multicomponent reactions, where 2,4-dichlorobenzaldehyde is reacted with acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve yield. Techniques such as microwave-assisted synthesis and solvent-free reactions may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common for modifying the phenyl and chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is being investigated as a potential inhibitor of CDK2, a target for cancer treatment.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of CDK2/cyclin A2, leading to the inhibition of cell cycle progression and induction of apoptosis in cancer cells . The compound fits into the active site of CDK2 through essential hydrogen bonding, disrupting the enzyme’s function and preventing tumor cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of the target compound are best understood by comparing it to structurally related pyrazolo-triazolopyrimidine derivatives. Key analogs and their differences are summarized below:
Key Structural and Functional Differences
Core Heterocycle Variations: The target compound’s pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core differs from the [1,5-c] isomer seen in SCH 442414. This positional isomerism affects receptor binding; [1,5-c] derivatives show higher adenosine receptor affinity due to optimized steric interactions . Thieno-triazolopyrimidines (e.g., compound 5o) replace pyrazole with thiophene, improving anticonvulsant activity by enhancing membrane permeability .
Substituent Effects: Halogenated Aryl Groups: The 4-chlorophenyl group in the target compound increases lipophilicity compared to the 4-methoxyphenyl group in SCH 442415. Halogens like Cl or Br enhance kinase inhibition by forming hydrophobic interactions with ATP-binding pockets . Polar Groups: Methoxy (SCH 442416) or hydroxyl () substituents improve water solubility and receptor selectivity via hydrogen bonding, whereas the target compound’s nonpolar phenyl groups may favor blood-brain barrier penetration .
Biological Target Specificity: Anticonvulsant activity is exclusive to thieno-triazolopyrimidines (e.g., 5o), likely due to their planar structure enhancing ion channel interactions . Neuroprotection is observed in methoxy-substituted analogs (), while the target compound’s chlorophenyl group may shift activity toward anticancer pathways .
Biological Activity
7-(4-chlorophenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, particularly its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C12H7ClN6
- Molar Mass : 302.74 g/mol
- CAS Number : 844853-96-9
The compound features a fused ring system that includes pyrazole, triazole, and pyrimidine moieties. The presence of the 4-chlorophenyl group enhances its biological activity by influencing its interaction with various molecular targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of pyrazolo[4,3-e][1,2,4]triazoles. In particular:
-
Mechanism of Action :
- The compound exhibits cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231. The mechanism involves the induction of apoptosis through the activation of caspases (caspase 3/7, caspase 8, and caspase 9) and modulation of key apoptotic regulators such as p53 and Bax .
- It also suppresses NF-κB expression and promotes autophagy via the upregulation of beclin-1 and inhibition of mTOR pathways .
- In vitro Studies :
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its structural features:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 7-(4-chlorophenyl)-3-phenyl | Contains chlorophenyl and phenyl substituents | Strong anticancer activity |
| 7-(4-methylphenyl)-3-phenyl | Similar core structure but with methyl substitution | Potentially different pharmacological profile |
The substitution patterns on the pyrazolo-triazolo-pyrimidine scaffold are crucial for enhancing the binding affinity to molecular targets involved in cell proliferation and apoptosis.
Case Studies
Several case studies have documented the efficacy of this compound class in preclinical settings:
- Study on MCF-7 Cells :
- Inhibition of Cyclin-dependent Kinases (CDKs) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
